molecular formula C21H17NO2 B8504150 1-(Benzyloxyphenyl)-3-(3-pyridyl)-2-propen-1-one

1-(Benzyloxyphenyl)-3-(3-pyridyl)-2-propen-1-one

Cat. No. B8504150
M. Wt: 315.4 g/mol
InChI Key: SCRGISMWGLTKEM-UHFFFAOYSA-N
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Patent
US05248685

Procedure details

To a solution of NaOH (0.488 g) in 10 ml of H2O was added 5 ml of 95% ethanol, followed by 3-benzyloxyacetophenone (2.5 g). The resulting solution was cooled to 0°-5° C. and pyridine-3-carbaldehyde (0.903 ml) added. After standing at 0°-5° C. for 18 hours, present title product was recovered by filtration and purified by chromatography on silica gel using 1:4 ethyl acetate:CH2Cl2 as eluant to yield 1.5 g of purified title product as an off-white solid; mp 117°-119° C.; IR (KBr) 1660 cm-1;Anal. C 79.83, H 5.50, N 4.22, calcd. C 79.98, H 5.43, N 4.44.
Name
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.903 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:5])[CH3:4].CC([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10]=1)=O.[N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=O)[CH:24]=1>O>[CH2:16]([O:15][C:11]1[CH:10]=[CH:9][CH:14]=[CH:13][C:12]=1[C:3](=[O:5])[CH:4]=[CH:29][C:25]1[CH:24]=[N:23][CH:28]=[CH:27][CH:26]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.488 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Step Three
Name
Quantity
0.903 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
present title product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel using 1:4 ethyl acetate
CUSTOM
Type
CUSTOM
Details
CH2Cl2 as eluant to yield 1.5 g
CUSTOM
Type
CUSTOM
Details
of purified title product as an off-white solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(C=CC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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